molecular formula C19H28N2O4 B8104882 benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate

benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate

Cat. No.: B8104882
M. Wt: 348.4 g/mol
InChI Key: GRCXWFCHLUQNEW-GOEBONIOSA-N
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Description

Benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a methyl substituent at the 2-position. Its stereochemistry (2S,5R) is critical for its role as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and antibiotics . The Boc group enhances stability during synthetic processes while allowing selective deprotection under acidic conditions.

Properties

IUPAC Name

benzyl (2S,5R)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-14-10-11-16(20-17(22)25-19(2,3)4)12-21(14)18(23)24-13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3,(H,20,22)/t14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCXWFCHLUQNEW-GOEBONIOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reductive amination of 2-methylpyridine or the cyclization of appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the amine group from unwanted reactions during subsequent steps.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, typically using benzyl bromide or benzyl chloride in the presence of a base.

    Final Coupling: The final product is obtained by coupling the protected piperidine derivative with the appropriate carboxylate precursor under suitable conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. Flow chemistry techniques, which allow for continuous production and better control over reaction conditions, might be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and Boc-protected amine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction of the Boc-protected amine can lead to the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its protected amine group allows for selective deprotection and further functionalization.

Biology and Medicine

In biological and medical research, this compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system. The piperidine ring is a common motif in many bioactive molecules.

Industry

In the industrial sector, this compound is valuable for the production of fine chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Stereochemical Variants

  • Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate (CAS 1290191-65-9): Molecular Formula: C₁₄H₂₀N₂O₂ (vs. estimated C₁₉H₂₈N₂O₄ for the target compound). Key Differences: Enantiomeric (2R,5S) configuration and lack of Boc protection. The absence of the Boc group simplifies the structure but reduces stability during reactions requiring amine protection .

Functional Group Modifications

  • (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (CAS 1171080-45-7): Molecular Formula: C₂₂H₂₅N₃O₆. Key Differences: Benzyloxy (Bz) protection instead of Boc, with an oxalate counterion. The Bz group requires hydrogenolysis for deprotection, contrasting with the acid-labile Boc group . Applications: Identified as an avibactam impurity; oxalate improves solubility but complicates purification steps .
  • Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate: Molecular Formula: C₂₀H₂₃N₅O₂. Key Differences: Replacement of Boc with a pyrrolopyrimidinyl group, introducing aromaticity and hydrogen-bonding capacity. This modification enhances interaction with biological targets but reduces synthetic versatility .

Structural Analogues in Piperidine/Piperazine Families

  • (2S,5R)-1-Boc-2,5-dimethylpiperazine :
    • Key Differences : Piperazine ring (vs. piperidine) with Boc and methyl groups. The additional nitrogen increases basicity, altering reactivity in nucleophilic substitutions .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Stereochemistry Protecting Group Solubility Key Applications
Benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate Not available C₁₉H₂₈N₂O₄ (est.) (2S,5R) Boc Low (hydrophobic) Protease inhibitor intermediates
Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate 1290191-65-9 C₁₄H₂₀N₂O₂ (2R,5S) None Moderate Peptide synthesis
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate 1171080-45-7 C₂₂H₂₅N₃O₆ (2S,5R) Benzyloxy High (oxalate) Avibactam impurity
Ethyl 6-phenylpiperidine-2-carboxylate 1137664-24-4 C₁₄H₁₉NO₂ Not specified None Low Generic intermediates

Biological Activity

Benzyl (2S,5R)-5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H28N2O4C_{19}H_{28}N_{2}O_{4}, with a molecular weight of approximately 348.44 g/mol. Its structure includes a piperidine ring, which is essential for its biological activity and serves as a scaffold for various pharmaceutical applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : The initial step often includes the cyclization of appropriate precursors to form the piperidine ring.
  • Protection of Amino Groups : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality during subsequent reactions.
  • Benzylation : The introduction of the benzyl group is crucial for enhancing the compound's lipophilicity and biological activity.

Pharmacological Properties

This compound has shown promise in various biological assays:

  • Histone Deacetylase Inhibition : Recent studies indicate that compounds with similar structures exhibit significant histone deacetylase (HDAC) inhibitory activity, suggesting potential applications in cancer therapy .
  • CNS Activity : Related compounds have been investigated for their central nervous system (CNS) effects, indicating that modifications to the piperidine structure can enhance neuroactivity.

Case Studies

  • In Vitro Studies : A study evaluated the growth inhibitory potency of related compounds on various cancer cell lines, demonstrating that structural modifications could lead to enhanced HDAC activity .
  • Comparative Analysis : A comparative analysis with structurally similar compounds highlighted that this compound exhibits unique properties that could be advantageous in drug design, particularly for targeting specific biological pathways.

Structural Comparisons

The following table summarizes some structurally similar compounds and their notable properties:

Compound NameStructureNotable Properties
(2S,5R)-5-amino-2-methylpiperidine-1-carboxylic Acid Benzyl EsterC14H19N2O2C_{14}H_{19}N_{2}O_{2}Known for antimicrobial activity
(2S,5R)-5-(benzyloxy)amino-piperidine-2-carboxamideC14H19N2O2C_{14}H_{19}N_{2}O_{2}Exhibits potential CNS effects
(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylic AcidC14H19N2O2C_{14}H_{19}N_{2}O_{2}Investigated for various therapeutic applications

Q & A

Q. How are safety hazards (e.g., acute toxicity) mitigated during handling?

  • Methodological Answer : Follow GHS Category 4 precautions: use fume hoods, nitrile gloves, and eye protection. Emergency protocols include rinsing exposed skin with water (15+ minutes) and consulting poison control. Toxicity data gaps require in vitro assays (e.g., Ames test) for risk assessment .

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